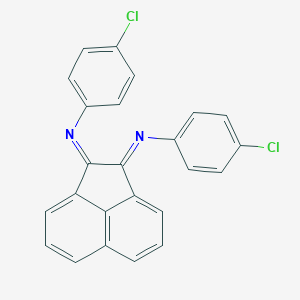
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is a chemical compound that has been studied extensively in the field of scientific research. This compound is also known as bis(4-chlorophenyl)-1,2-acenaphthylenediamine and has a molecular formula of C30H20Cl2N2. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform, benzene, and acetone. The compound has been found to have various applications in the field of chemistry, including its use as a catalyst and in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which helps to facilitate the reaction between the organic substrates.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-']. However, studies have shown that the compound is relatively non-toxic and has low acute toxicity. It has been found to have low skin and eye irritation potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is its effectiveness as a catalyst in organic reactions. It has been found to be a highly efficient and selective catalyst, which can lead to high yields of the desired products. However, one of the limitations of the compound is its relatively high cost, which can make it less accessible for some researchers.
Zukünftige Richtungen
There are several future directions for research on benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-']. One area of research could be the development of new and more efficient methods for the synthesis of the compound. Another area of research could be the exploration of its potential applications in other fields, such as the development of new materials or the treatment of diseases. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential effects on human health and the environment.
Conclusion:
In conclusion, benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. Its effectiveness as a catalyst in organic reactions has made it a valuable tool for researchers in the field of chemistry. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other fields.
Synthesemethoden
The synthesis of benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is a multi-step process that involves several chemical reactions. The first step in the synthesis involves the reaction of 4-chloroaniline with 1,2-acenaphthylenequinone in the presence of a catalyst such as copper(II) sulfate pentahydrate. This reaction results in the formation of an intermediate compound, which is then further reacted with 4-chlorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The final product obtained is benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'].
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] has been extensively studied for its potential applications in the field of scientific research. One of the main areas of research has been in the development of new catalysts for organic reactions. The compound has been found to be an effective catalyst for a variety of organic reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction.
Eigenschaften
| 153531-53-4 | |
Molekularformel |
C24H14Cl2N2 |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
1-N,2-N-bis(4-chlorophenyl)acenaphthylene-1,2-diimine |
InChI |
InChI=1S/C24H14Cl2N2/c25-16-7-11-18(12-8-16)27-23-20-5-1-3-15-4-2-6-21(22(15)20)24(23)28-19-13-9-17(26)10-14-19/h1-14H |
InChI-Schlüssel |
IYZLYUBKTGIZNQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)Cl)C(=NC5=CC=C(C=C5)Cl)C3=CC=C2 |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)Cl)C(=NC5=CC=C(C=C5)Cl)C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)






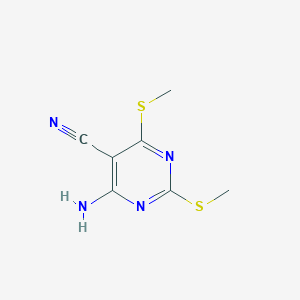
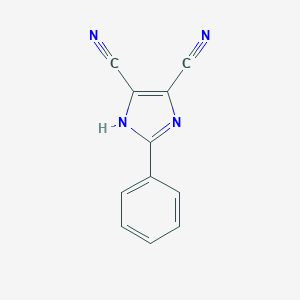
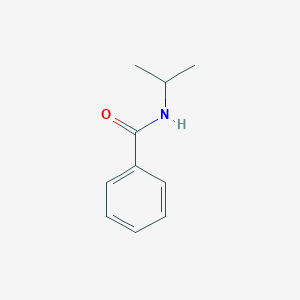
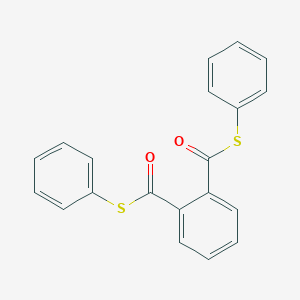
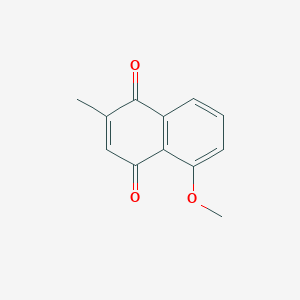

![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
